Cas no 1204295-91-9 (2-(1,1-Difluoroethyl)-1,4-dimethylbenzene)

2-(1,1-ジフルオロエチル)-1,4-ジメチルベンゼンは、芳香環にジフルオロエチル基とメチル基が結合した特異な構造を持つ化合物です。この分子は、フッ素原子の導入により高い電子求引性を示し、医農薬中間体や機能性材料の合成において優れた反応性を発揮します。特に、フッ素化による代謝安定性の向上が期待され、医薬品開発分野での応用が注目されています。ベンゼン骨格上の置換基配置により選択的な官能基化が可能で、精密有機合成における多様な変換反応に対応できます。また、フッ素原子の特性を活かした液晶材料や電子材料への展開も検討されています。

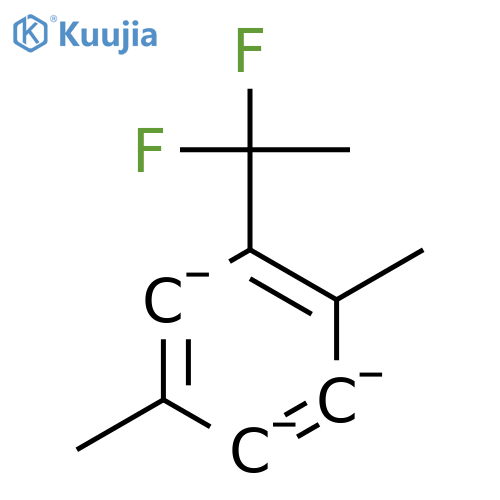

1204295-91-9 structure

商品名:2-(1,1-Difluoroethyl)-1,4-dimethylbenzene

2-(1,1-Difluoroethyl)-1,4-dimethylbenzene 化学的及び物理的性質

名前と識別子

-

- 2-(1,1-Difluoroethyl)-1,4-dimethylbenzene

- AKOS005258051

- RRGXOZCLCILWHO-UHFFFAOYSA-N

- MFCD14525546

- SCHEMBL10328480

- 1204295-91-9

-

- インチ: InChI=1S/C10H12F2/c1-7-4-5-8(2)9(6-7)10(3,11)12/h4-6H,1-3H3

- InChIKey: RRGXOZCLCILWHO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 170.09070671g/mol

- どういたいしつりょう: 170.09070671g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 0Ų

2-(1,1-Difluoroethyl)-1,4-dimethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D194260-500mg |

2-(1,1-Difluoroethyl)-1,4-dimethylbenzene |

1204295-91-9 | 500mg |

$ 315.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656451-10g |

2-(1,1-Difluoroethyl)-1,4-dimethylbenzene |

1204295-91-9 | 98% | 10g |

¥6144.00 | 2024-08-09 | |

| TRC | D194260-1000mg |

2-(1,1-Difluoroethyl)-1,4-dimethylbenzene |

1204295-91-9 | 1g |

$ 525.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656451-5g |

2-(1,1-Difluoroethyl)-1,4-dimethylbenzene |

1204295-91-9 | 98% | 5g |

¥4662.00 | 2024-08-09 |

2-(1,1-Difluoroethyl)-1,4-dimethylbenzene 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

1204295-91-9 (2-(1,1-Difluoroethyl)-1,4-dimethylbenzene) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量